molecular formula C23H27ClN4O3S3 B6484774 2-(4-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carbonyl}piperazin-1-yl)-6-ethyl-1,3-benzothiazole CAS No. 922820-36-8

2-(4-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carbonyl}piperazin-1-yl)-6-ethyl-1,3-benzothiazole

Cat. No. B6484774
CAS RN: 922820-36-8
M. Wt: 539.1 g/mol
InChI Key: CPSJWPUJVLTBHI-UHFFFAOYSA-N
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Description

The compound “2-(4-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carbonyl}piperazin-1-yl)-6-ethyl-1,3-benzothiazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a benzothiazole core with various substituents. These include a piperazine ring and a piperidine ring, both of which are carbonylated and linked to a sulfonyl group attached to a chlorothiophene .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

properties

IUPAC Name

[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O3S3/c1-2-16-3-4-18-19(15-16)32-23(25-18)27-13-11-26(12-14-27)22(29)17-7-9-28(10-8-17)34(30,31)21-6-5-20(24)33-21/h3-6,15,17H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSJWPUJVLTBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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